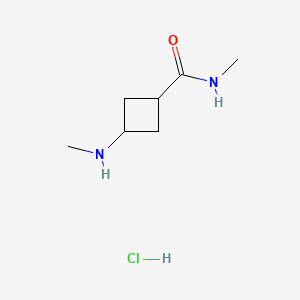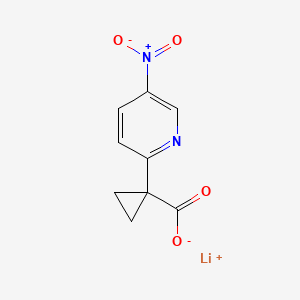![molecular formula C6H7F3N2O B13487950 [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is an organic compound that features a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the reduction of the corresponding pyrazole aldehyde or ketone to the methanol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding pyrazole alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Pyrazole aldehydes, pyrazole carboxylic acids
Reduction: Pyrazole alcohols, pyrazole amines
Substitution: Various substituted pyrazoles
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用機序
The mechanism by which [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the methanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
類似化合物との比較
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-(trifluoromethyl)phenol
- Trifluoromethane
Comparison:
- Uniqueness: The presence of both a trifluoromethyl group and a methanol group on the pyrazole ring makes [4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol unique compared to other similar compounds. The trifluoromethyl group imparts significant electronegativity and lipophilicity, while the methanol group provides a site for hydrogen bonding and further chemical modification.
- Properties: Compared to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this compound has a higher degree of fluorination, which can influence its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H7F3N2O |
|---|---|
分子量 |
180.13 g/mol |
IUPAC名 |
[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C6H7F3N2O/c1-3-4(2-12)10-11-5(3)6(7,8)9/h12H,2H2,1H3,(H,10,11) |
InChIキー |
WJQGPRJXZGEUSV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NN=C1C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)




![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)


